2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline
Overview
Description
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- is a heterocyclic aromatic amine. This compound is known for its mutagenic properties and is often studied in the context of food safety, particularly in relation to the formation of carcinogenic compounds during the cooking of meat and fish .
Mechanism of Action
Target of Action
It’s known that similar compounds have a wide spectrum of biological activity and can serve as antagonists of adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases as well as pde4, pde9, pde10a phosphodiesterases .
Mode of Action
MeIQx is known to inhibit the acidification of lysosomes rather than preventing autophagosome-lysosome fusion . This interaction with its targets leads to alterations in cellular lipid profiles .
Biochemical Pathways
It’s known that the compound alters lipid metabolism, with many phospholipids and sphingolipids being significantly upregulated after exposure to meiqx .
Pharmacokinetics
MeIQx is a food-derived carcinogen found in high-temperature cooked fish and meats . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2
Result of Action
The molecular and cellular effects of MeIQx’s action include the inhibition of lysosome acidification and alterations in cellular lipid profiles . These changes can lead to the formation of DNA adducts , which are segments of DNA bound to a cancer-causing chemical. This process could potentially lead to mutations and cancer .
Action Environment
The action, efficacy, and stability of MeIQx can be influenced by environmental factors such as diet. For instance, MeIQx is found in high-temperature cooked fish and meats . The compound’s carcinogenic effects may also exhibit a dose-response relationship , suggesting that the amount of MeIQx ingested can influence its action and potential health effects.
Biochemical Analysis
Biochemical Properties
3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine is known for its electron-donating properties . It has been employed in various capacities, including as a fluorescent dye, a fluorescent probe, and a reporter molecule . This characteristic makes it an invaluable tool for studying the structure, dynamics, and function of biomolecules .
Cellular Effects
It has been discovered to inhibit the activity of certain enzymes, such as thioredoxin reductase and glutathione reductase . Notably, it has also demonstrated the ability to modulate the expression of specific genes, particularly those involved in apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of 3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine is believed to involve interactions with the amino acid tryptophan and the enzyme cytochrome P450 . Furthermore, it exhibits interactions with other proteins and enzymes, including thioredoxin reductase and glutathione reductase .
Temporal Effects in Laboratory Settings
It is known that it has strong fluorescence, which can be leveraged for studying the structure, dynamics, and function of biomolecules over time .
Dosage Effects in Animal Models
The effects of 3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine at different dosages in animal models have not been extensively studied. It is known that dietary administration of this compound induces tumor formation in rats .
Metabolic Pathways
It is believed to interact with the amino acid tryptophan and the enzyme cytochrome P450 .
Transport and Distribution
It is known that it has strong fluorescence, which can be leveraged for studying its localization or accumulation .
Subcellular Localization
Its strong fluorescence can be leveraged for studying its activity or function in specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-o-phenylenediamine with methyl-substituted aldehydes under acidic conditions to form the desired quinoxaline ring . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further studied for their biological and chemical properties .
Scientific Research Applications
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the formation of heterocyclic amines and their reactions.
Medicine: Research is ongoing to understand its potential role in the development of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,8-dimethylimidazo-[4,5-f]-quinoxaline (MeIQx): Another heterocyclic amine with similar mutagenic properties.
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: A structurally related compound with similar chemical properties.
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline: Another related compound used in similar research contexts.
Uniqueness
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its distinct structure allows for specific interactions with biological molecules, making it a valuable compound for studying mutagenesis and carcinogenesis .
Properties
IUPAC Name |
3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-7-8(14-4-3-13-7)9-10(6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJALZQHQFQOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN=C2C3=C1N(C(=N3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148519 | |
Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108354-48-9 | |
Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108354-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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